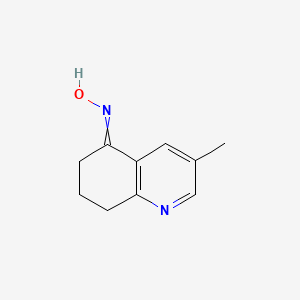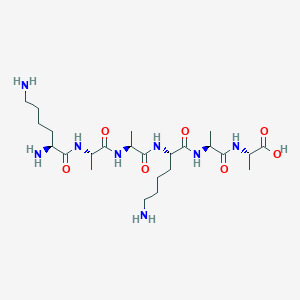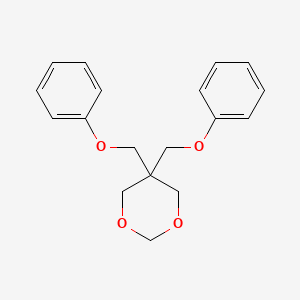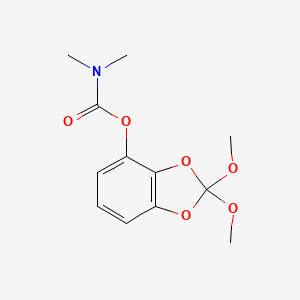
1-Benzotellurophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzotellurophen-3(2H)-one is an organotellurium compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzotellurophen-3(2H)-one typically involves the reaction of tellurium-containing precursors with appropriate organic substrates. Common synthetic routes may include:
Tellurium Insertion Reactions: Insertion of tellurium into organic frameworks using tellurium reagents.
Cyclization Reactions: Formation of the benzotellurophen ring through cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
1-Benzotellurophen-3(2H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to telluroxides or tellurones using oxidizing agents.
Reduction: Reduction to tellurides using reducing agents.
Substitution: Substitution reactions where tellurium is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while reduction may produce tellurides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 1-Benzotellurophen-3(2H)-one involves its interaction with molecular targets and pathways. Specific details would require experimental data, but general mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Redox Reactions: Participating in redox reactions that alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzoselenophen-3(2H)-one: A selenium analog with similar chemical properties.
1-Benzothiophen-3(2H)-one: A sulfur analog with distinct reactivity.
Uniqueness
1-Benzotellurophen-3(2H)-one is unique due to the presence of tellurium, which imparts specific chemical properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Properties
CAS No. |
59550-47-9 |
|---|---|
Molecular Formula |
C8H6OTe |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
1-benzotellurophen-3-one |
InChI |
InChI=1S/C8H6OTe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI Key |
MXENNOZSKJADBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2[Te]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)











